tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate
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Overview
Description
tert-Butyl 3,3-difluoro-1,7-diazaspiro[44]nonane-7-carboxylate is a synthetic organic compound with the molecular formula C12H20F2N2O2 It is characterized by a spirocyclic structure, which includes a diazaspiro nonane ring system with two fluorine atoms and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with a fluorinating agent and a tert-butyl esterifying agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium methoxide in methanol at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and the spirocyclic structure contribute to its unique reactivity and binding properties. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
- tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
- tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate
Uniqueness
tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of two fluorine atoms. These features contribute to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.
Properties
Molecular Formula |
C12H20F2N2O2 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-5-4-11(8-16)6-12(13,14)7-15-11/h15H,4-8H2,1-3H3 |
InChI Key |
HFUKVKGMWUSWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(CN2)(F)F |
Origin of Product |
United States |
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